5,5,6-Trichloro-2-methylhept-2-en-4-ol
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Overview
Description
5,5,6-Trichloro-2-methylhept-2-en-4-ol is an organic compound characterized by the presence of three chlorine atoms, a double bond, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trichloro-2-methylhept-2-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of a double bond and a hydroxyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the compound. The use of advanced techniques such as distillation and chromatography ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trichloro-2-methylhept-2-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce a fully saturated alcohol.
Scientific Research Applications
5,5,6-Trichloro-2-methylhept-2-en-4-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or antiviral agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5,5,6-Trichloro-2-methylhept-2-en-4-ol involves its interaction with specific molecular targets. The presence of chlorine atoms and a hydroxyl group allows it to form strong bonds with enzymes and proteins, potentially inhibiting their activity. The double bond also plays a role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-2-en-4-ol: Similar structure but lacks chlorine atoms.
2-Hepten-4-ol: Similar backbone but different substitution pattern.
Uniqueness
5,5,6-Trichloro-2-methylhept-2-en-4-ol is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides it with unique applications in various fields.
Properties
CAS No. |
62394-40-5 |
---|---|
Molecular Formula |
C8H13Cl3O |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
5,5,6-trichloro-2-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H13Cl3O/c1-5(2)4-7(12)8(10,11)6(3)9/h4,6-7,12H,1-3H3 |
InChI Key |
GHSYMRHMPUCMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C=C(C)C)O)(Cl)Cl)Cl |
Origin of Product |
United States |
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